N-butylbenzotriazole-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-butylbenzotriazole-1-carboxamide: is a chemical compound that belongs to the benzotriazole family. Benzotriazoles are known for their versatility and stability, making them valuable in various chemical applications. This compound, in particular, is used in several industrial and research settings due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-butylbenzotriazole-1-carboxamide typically involves the reaction of benzotriazole with butylamine and a carboxylating agent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve steps such as:
Nucleophilic substitution: Benzotriazole reacts with butylamine in the presence of a base to form N-butylbenzotriazole.
Carboxylation: The N-butylbenzotriazole is then reacted with a carboxylating agent, such as carbon dioxide or a carboxylic acid derivative, to form this compound.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: N-butylbenzotriazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.
Substitution: this compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzotriazole derivatives, while substitution reactions can produce a wide range of substituted benzotriazole compounds.
Scientific Research Applications
N-butylbenzotriazole-1-carboxamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a stabilizer in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: this compound is used as a corrosion inhibitor in industrial applications, protecting metals from corrosion.
Mechanism of Action
The mechanism of action of N-butylbenzotriazole-1-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Benzotriazole: A parent compound with similar stability and versatility.
N-methylbenzotriazole-1-carboxamide: A similar compound with a methyl group instead of a butyl group.
N-ethylbenzotriazole-1-carboxamide: Another similar compound with an ethyl group.
Uniqueness: N-butylbenzotriazole-1-carboxamide is unique due to its butyl group, which imparts specific chemical properties and reactivity. This makes it suitable for applications where other benzotriazole derivatives may not be as effective.
Properties
CAS No. |
39764-19-7 |
---|---|
Molecular Formula |
C11H14N4O |
Molecular Weight |
218.26 g/mol |
IUPAC Name |
N-butylbenzotriazole-1-carboxamide |
InChI |
InChI=1S/C11H14N4O/c1-2-3-8-12-11(16)15-10-7-5-4-6-9(10)13-14-15/h4-7H,2-3,8H2,1H3,(H,12,16) |
InChI Key |
BFRVBUAPJYIVOK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)N1C2=CC=CC=C2N=N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.